molecular formula C12H16ClNO2 B13497860 2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid hydrochloride

2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid hydrochloride

Cat. No.: B13497860
M. Wt: 241.71 g/mol
InChI Key: AUTGECROUDZBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid hydrochloride is a chemical compound with a unique structure that combines a tetralin group with an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid hydrochloride typically involves the reaction of 5,6,7,8-tetrahydro-2-naphthylamine with glycine or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby modulating their levels in the brain. Additionally, it may induce the release of these neurotransmitters, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6,7,8-tetrahydronaphthalene
  • 6-Amino-1,2,3,4-tetrahydronaphthalene
  • 6-Aminotetralin

Uniqueness

Compared to these similar compounds, 2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid hydrochloride is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This structural difference may influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h5-7,11H,1-4,13H2,(H,14,15);1H

InChI Key

AUTGECROUDZBGN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.